An In-depth Technical Guide to Postsynaptic Density-95 (PSD-95) Protein: Structure, Domains, and Signaling
An In-depth Technical Guide to Postsynaptic Density-95 (PSD-95) Protein: Structure, Domains, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Postsynaptic Density-95 (PSD-95), also known as Synapse-associated protein 90 (SAP90), is a cornerstone scaffolding protein of the postsynaptic density (PSD) at excitatory synapses.[1] As a member of the membrane-associated guanylate kinase (MAGUK) family, PSD-95 is a master organizer, orchestrating the assembly of a complex network of neurotransmitter receptors, ion channels, and signaling molecules.[2][3] Its modular domain architecture enables it to act as a critical hub for protein-protein interactions, thereby regulating synaptic strength, plasticity, and morphology. Dysregulation of PSD-95 has been implicated in a variety of neurological and psychiatric disorders, making it a compelling target for therapeutic intervention.[4] This guide provides a comprehensive technical overview of the structure, domains, and signaling functions of PSD-95, along with detailed experimental protocols for its study.
Core Structure and Domain Architecture
PSD-95 is a multi-domain protein characterized by a conserved modular structure.[3] This architecture consists of three PSD-95/Discs-large/Zonula occludens-1 (PDZ) domains, a single Src homology 3 (SH3) domain, and a catalytically inactive guanylate kinase (GK) domain.[2][3] These domains are connected by unstructured linker regions, which provide flexibility to the protein, allowing for dynamic interactions with its various binding partners.[2]
The canonical human isoform of PSD-95 consists of 724 amino acids. The domains are arranged sequentially from the N-terminus to the C-terminus.[5] N-terminal palmitoylation of cysteine residues is crucial for the localization and stabilization of PSD-95 at the postsynaptic membrane.[6]
Detailed Domain Analysis and Key Interactions
PDZ Domains (PDZ1, PDZ2, PDZ3)
The three PDZ domains of PSD-95 are the primary mediators of its scaffolding function, each recognizing and binding to specific C-terminal motifs on target proteins.[2] These domains are crucial for anchoring neurotransmitter receptors and ion channels at the synapse.
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PDZ1 and PDZ2: These N-terminal PDZ domains are essential for the interaction with the C-terminus of NMDA receptor subunits, particularly GluN2A and GluN2B.[7] This interaction is critical for the clustering and stabilization of NMDA receptors at the postsynaptic membrane.[7] The first two PDZ domains are also involved in the synaptic incorporation and stabilization of PSD-95 itself.[6] While AMPA receptors do not directly bind to PSD-95, they are indirectly linked via transmembrane AMPA receptor regulatory proteins (TARPs), such as stargazin, which interact with the PDZ domains of PSD-95.[7][8]
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PDZ3: The third PDZ domain binds to a variety of proteins, including the cysteine-rich PDZ-binding protein (CRIPT), which links PSD-95 to the cytoskeleton.
All three PDZ domains of PSD-95 are classified as Class I, recognizing the consensus binding motif -X-S/T-X-V-COOH on their target proteins, where X is any amino acid and V is a valine residue.
SH3 (Src Homology 3) Domain
The SH3 domain of PSD-95 is involved in protein-protein interactions, typically binding to proline-rich motifs.[2] It plays a role in mediating the effects of PSD-95 on certain forms of synaptic plasticity and interacts with proteins such as the kainate receptor subunit KA2. The SH3 domain also engages in an intramolecular interaction with the adjacent GK domain, which can regulate the binding of other proteins to the GK domain.[9]
GK (Guanylate Kinase) Domain
Despite its homology to guanylate kinases, the GK domain of PSD-95 is catalytically inactive. Instead, it has evolved into a protein-protein interaction module.[2] The GK domain binds to a number of proteins, including guanylate kinase-associated protein (GKAP) and microtubule-associated protein 1A (MAP1A).[10] The interaction with GKAP is significant as it further links the PSD-95 scaffold to other postsynaptic proteins like Shank and Homer, forming a multi-layered protein network.
Quantitative Data: Binding Affinities of PSD-95 Domains
The strength of the interactions between PSD-95 domains and their binding partners is quantified by the equilibrium dissociation constant (Kd), where a smaller Kd value indicates a higher affinity.[11][12]
| Domain | Binding Partner | Method | Kd (µM) | Reference |
| PDZ1-2 | Tat-NPEG4(IETDV)2 | X-ray crystallography, NMR, SAXS | 0.0046 | [13] |
| PDZ3 | CRIPT (peptide) | Fluorescence | 0.33 ± 0.02 | [14] |
| PDZ3 | ADGRB1 (full-length) | Not Specified | ~3 | [6] |
| PDZ1-2 | ADGRB1 (full-length) | Not Specified | ~1 | [6] |
Signaling Pathways Involving PSD-95
PSD-95 is a central player in the signaling cascades that underlie synaptic plasticity, namely long-term potentiation (LTP) and long-term depression (LTD).
Role in Long-Term Potentiation (LTP)
LTP is a process of strengthening synaptic connections, which is widely considered to be a cellular correlate of learning and memory. Overexpression of PSD-95 can mimic and occlude LTP, suggesting its direct involvement in this process.[15][16][17][18]
During LTP induction, the influx of Ca2+ through NMDA receptors leads to the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[2][13] CaMKII can then phosphorylate target proteins, leading to the insertion of AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.[19] PSD-95 plays a crucial role by trapping and stabilizing these newly inserted AMPA receptors (via TARPs) at the synapse.[20][21]
Role in Long-Term Depression (LTD)
LTD is a process that weakens synaptic connections and is also important for learning and memory. Overexpression of PSD-95 has been shown to enhance LTD.[15][17] NMDAR-dependent LTD is associated with a loss of synaptic AMPA receptors and a reorganization of PSD-95.[18] This process can involve the removal of PSD-95 from the synapse through autophagy, which leads to an increase in the surface mobility of AMPA receptors, facilitating their removal from the synapse.[18]
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Study PSD-95 Interactions
Co-IP is a technique used to identify protein-protein interactions by using an antibody to isolate a specific protein of interest (the "bait") and its binding partners from a cell lysate.
Methodology:
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Cell Lysis:
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Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) on ice for 30 minutes with gentle agitation.[15]
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Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[17]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G agarose or magnetic beads to the protein extract and incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the primary antibody specific for PSD-95 to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation to allow the antibody to bind to PSD-95.
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Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.[19]
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners.
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Yeast Two-Hybrid (Y2H) Screening for Novel Interactors
The Y2H system is a powerful genetic method to identify binary protein-protein interactions.
Methodology:
-
Plasmid Construction:
-
Clone the cDNA of PSD-95 (the "bait") into a plasmid in-frame with a DNA-binding domain (DBD) of a transcription factor (e.g., LexA or GAL4).
-
Clone a cDNA library (the "prey") into a separate plasmid in-frame with the activation domain (AD) of the transcription factor.
-
-
Yeast Transformation:
-
Transform a suitable yeast reporter strain with the bait plasmid and select for transformants on appropriate dropout media.
-
Confirm that the bait protein is expressed and does not auto-activate the reporter genes.
-
Transform the bait-containing yeast strain with the prey library plasmids.
-
-
Interaction Screening:
-
Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., histidine, adenine) and contains a chromogenic substrate (e.g., X-gal).
-
Only yeast cells where the bait and prey proteins interact will be able to grow, as the reconstituted transcription factor will activate the reporter genes required for survival and color change.
-
-
Identification of Positive Clones:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA insert in the prey plasmid to identify the protein that interacts with PSD-95.
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-
Validation:
-
Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.
-
Perform additional assays, such as Co-IP, to validate the interaction in a more physiological context.
-
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 7. Frontiers | Ceftriaxone attenuates Poly I:C–induced neuroinflammation in vitro by modulating glutamate transport, synaptic integrity, and immunometabolic reprogramming [frontiersin.org]
- 8. Systematic review reveals psilocybin reduces obsessive-compulsive behaviours across clinical and preclinical evidence [einpresswire.com]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. Opposing effects of PSD-93 and PSD-95 on long-term potentiation and spike timing-dependent plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 12. Postsynaptic Density-95 Mimics and Occludes Hippocampal Long-Term Potentiation and Enhances Long-Term Depression | Journal of Neuroscience [jneurosci.org]
- 13. 2.7. Co‐immunoprecipitation [bio-protocol.org]
- 14. Postsynaptic Density 95 controls AMPA Receptor Incorporation during Long-Term Potentiation and Experience-Driven Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. Destabilization of the Postsynaptic Density by PSD-95 Serine 73 Phosphorylation Inhibits Spine Growth and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thesciencenotes.com [thesciencenotes.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Phosphorylation of a PDZ domain extension modulates binding affinity and interdomain interactions in postsynaptic density-95 (PSD-95) protein, a membrane-associated guanylate kinase (MAGUK). | Sigma-Aldrich [merckmillipore.com]
- 20. assaygenie.com [assaygenie.com]
- 21. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
